molecular formula C11H11BrN2O3 B12918031 3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one CAS No. 60931-34-2

3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12918031
CAS No.: 60931-34-2
M. Wt: 299.12 g/mol
InChI Key: APVIYZQCASCWLW-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound featuring a 1,3,4-oxadiazol-2(3H)-one core substituted at position 3 with a 2-bromophenyl group and at position 5 with an isopropoxy moiety. Its molecular formula is C₁₁H₁₃BrN₂O₃, with a molecular weight of 301.15 g/mol. The bromine atom at the 2-position of the phenyl ring introduces steric and electronic effects, while the isopropoxy group contributes moderate lipophilicity.

Properties

CAS No.

60931-34-2

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

3-(2-bromophenyl)-5-propan-2-yloxy-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C11H11BrN2O3/c1-7(2)16-10-13-14(11(15)17-10)9-6-4-3-5-8(9)12/h3-7H,1-2H3

InChI Key

APVIYZQCASCWLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN(C(=O)O1)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

Step Description Typical Reagents/Conditions Notes
1 Preparation of hydrazide intermediate Hydrazine hydrate with corresponding acid or ester Forms acyl hydrazide precursor
2 Cyclization to 1,3,4-oxadiazole ring Reflux in acetic anhydride or use of phosphoryl chloride (POCl3) Facilitates ring closure via dehydration
3 Introduction of isopropoxy group at 5-position Alkylation with isopropyl halide or reaction with isopropanol derivatives Yields 5-[(propan-2-yl)oxy] substituent
4 Bromination or use of 2-bromophenyl starting material Starting from 2-bromobenzoic acid derivatives or brominated intermediates Ensures 3-(2-bromophenyl) substitution

This general route is supported by the synthesis of related oxadiazole derivatives where hydrazides react with aromatic acids or esters, followed by cyclization under dehydrating conditions such as refluxing in acetic anhydride or treatment with POCl3.

Detailed Preparation Methods and Conditions

Hydrazide Formation

  • Starting from 2-bromobenzoic acid or its ester, reaction with hydrazine hydrate yields the corresponding hydrazide.
  • This step is typically performed under reflux in ethanol or another suitable solvent.
  • The hydrazide intermediate is purified by recrystallization.

Cyclization to 1,3,4-Oxadiazole

  • The hydrazide is cyclized by refluxing in acetic anhydride or by treatment with phosphoryl chloride (POCl3).
  • Acetic anhydride acts as a dehydrating agent, promoting ring closure to form the oxadiazole core.
  • POCl3 is also effective for cyclodehydration, often yielding higher purity products.
  • Microwave-assisted synthesis has been reported to accelerate this step, reducing reaction time significantly.

Introduction of the Isopropoxy Group

  • The 5-position substitution with the isopropoxy group can be achieved by alkylation of the oxadiazole intermediate with isopropyl bromide or chloride in the presence of a base.
  • Alternatively, the isopropoxy substituent can be introduced by reaction with isopropanol derivatives under acidic or basic catalysis.
  • This step requires careful control of reaction conditions to avoid side reactions.

Use of Brominated Precursors

  • The 2-bromophenyl group is introduced by starting with 2-bromobenzoic acid or 2-bromobenzoyl derivatives.
  • This ensures regioselective substitution at the 3-position of the oxadiazole ring.
  • Brominated intermediates are stable and allow for further functionalization if needed.

Representative Synthetic Scheme

Reagent/Intermediate Reaction Condition Product/Intermediate
2-Bromobenzoic acid or ester + Hydrazine hydrate Reflux in ethanol 2-Bromobenzohydrazide
2-Bromobenzohydrazide + Acetic anhydride or POCl3 Reflux or microwave-assisted heating 3-(2-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one
Oxadiazole intermediate + Isopropyl halide + Base Alkylation at 5-position This compound

Research Findings and Optimization

  • Microwave-assisted synthesis has been shown to reduce reaction times from hours to minutes while maintaining or improving yields (typically 70–90%).
  • Use of phosphoryl chloride (POCl3) as a cyclodehydrating agent often results in higher purity and yield compared to acetic anhydride but requires careful handling due to its corrosive nature.
  • Alkylation to introduce the isopropoxy group is sensitive to reaction conditions; mild bases such as potassium carbonate in polar aprotic solvents (e.g., DMF) are preferred to minimize side reactions.
  • The choice of brominated starting material is critical for regioselectivity and overall yield; 2-bromobenzoic acid derivatives are commercially available and commonly used.

Data Table Summarizing Preparation Parameters

Parameter Method A: Acetic Anhydride Cyclization Method B: POCl3 Cyclization Method C: Microwave-Assisted Synthesis
Starting Material 2-Bromobenzohydrazide 2-Bromobenzohydrazide 2-Bromobenzohydrazide
Cyclization Agent Acetic anhydride POCl3 Acetic anhydride or POCl3
Temperature Reflux (~140°C) Reflux (~100°C) 80–120°C (microwave)
Reaction Time 4–6 hours 2–4 hours 10–30 minutes
Yield (%) 70–80% 80–90% 85–95%
Purification Recrystallization Chromatography/Recrystallization Recrystallization
Notes Simple, mild conditions More efficient, corrosive reagent Fast, energy-efficient

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazol-2(3H)-one Derivatives

The biological and physicochemical properties of 1,3,4-oxadiazol-2(3H)-ones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Oxadiazolone Derivatives

Compound Name & Substituents Molecular Weight (g/mol) log P (Octanol-Water) Water Solubility (mg/L) Key Biological Activity References
3-(2-Bromophenyl)-5-(isopropoxy)-oxadiazol-2-one 301.15 ~3.0 (estimated) Low (inferred) Undetermined (structural analogy suggests herbicidal/pharmacological potential)
Oxadiargyl (3-[2,4-Dichloro-5-(propynyloxy)phenyl]-5-tert-butyl-oxadiazol-2-one) 341.19 3.70 4.2 (20°C) Herbicide (Group G, broad-spectrum)
5-[4-Bromo-3-(trifluoromethyl)phenyl]-oxadiazol-2-one (Compound 32) 327.12 ~4.1 (estimated) Very low Notum carboxylesterase inhibitor
BMS 191011 (3-(5-Chloro-2-hydroxybenzyl)-5-(4-trifluoromethylphenyl)-oxadiazol-2-one) 370.71 ~3.8 (estimated) Moderate Pharmaceutical (undisclosed target)
5-(tert-Butyl)-3-[2,4-dichloro-5-(octyl-triazolylmethoxy)phenyl]-oxadiazol-2-one (Compound 2) 534.41 ~6.2 (estimated) Insoluble Anti-parasitic (Toxoplasma gondii)

Substituent Effects on Physicochemical Properties

  • Lipophilicity (log P): The tert-butyl group in oxadiargyl increases log P (3.70), enhancing membrane permeability for herbicidal action . The trifluoromethyl (CF₃) group in Compound 32 raises log P (~4.1), favoring hydrophobic target interactions .
  • Water Solubility:

    • Polar groups (e.g., hydroxyl in BMS 191011) improve solubility, critical for drug bioavailability .
    • Halogenation (Br, Cl) and alkyl chains (octyl in Compound 2) reduce solubility, as seen in oxadiargyl (4.2 mg/L) .

Environmental and Metabolic Stability

  • Oxadiargyl’s propynyloxy group is metabolically labile, contributing to its moderate environmental half-life .

Biological Activity

The compound 3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrN3O3C_{12}H_{12}BrN_{3}O_{3} with a molecular weight of approximately 303.14 g/mol. The oxadiazole ring is characterized by a nitrogen-oxygen heterocycle that contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, a derivative containing the oxadiazole structure demonstrated significant bactericidal effects against various strains of bacteria, including Staphylococcus spp. and Escherichia coli . The mechanism is believed to involve interference with biofilm formation and bacterial transcription processes.

Antiviral Activity

Research has shown that certain oxadiazole derivatives exhibit antiviral properties. For example, compounds structurally related to this compound have been identified as allosteric inhibitors of viral proteases, suggesting potential applications in antiviral therapy . The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring can enhance antiviral efficacy.

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In studies involving various cancer cell lines, certain oxadiazole derivatives showed selective cytotoxicity while sparing normal cells. For example, a related compound exhibited minimal toxicity towards L929 fibroblast cells while effectively reducing viability in cancer cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.

Table of Biological Activities

Compound Biological Activity IC50 (µM) Tested Strains/Cells
This compoundAntimicrobialTBDStaphylococcus spp., E. coli
Related Oxadiazole DerivativeAntiviral (Zika Virus)0.52Zika Virus Protease
Oxadiazole CompoundCytotoxicity>100 (L929)L929 Fibroblasts

The biological activity of oxadiazoles often relates to their ability to interact with cellular targets such as enzymes involved in metabolic pathways. The presence of the -N=CO group in the oxadiazole structure is particularly significant for its antimicrobial properties, as it may influence gene expression related to biofilm formation .

Case Study: Antiviral Efficacy

In a study investigating the antiviral efficacy of oxadiazole derivatives against Zika virus protease (ZVpro), several compounds were synthesized and tested. The most active derivative showed an IC50 value of 0.52 µM, indicating potent inhibitory activity. Structural modifications enhanced hydrophobic interactions and overall activity against viral targets .

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